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Introduction

The emergence and spread of carbapenem resistance represent a critical threat to global
public health. Metallo-B-lactamases (MBLS) are a key mechanism of resistance, conferring
broad-spectrum B-lactam hydrolysis, including carbapenems. The blaFIM-1 gene encodes one
such MBL, first identified in a multidrug-resistant Pseudomonas aeruginosa clinical isolate of
the epidemic sequence type (ST) 235 in Florence, Italy, in 2007.[1][2] Subsequent investigation
has revealed a second case in the same hospital in 2020, involving a closely related strain,
suggesting local persistence and evolution.[3][4] Understanding the genetic architecture
surrounding blaFIM-1 and its mechanisms of mobilization is paramount for researchers,
scientists, and drug development professionals seeking to track its dissemination and develop
strategies to combat its spread. This guide provides an in-depth summary of the genetic
context of blaFIM-1, the mobile elements involved in its transfer, and the experimental protocols
used for its characterization.

Genetic Architecture of the blaFIM-1 Locus

The blaFIM-1 gene is not an isolated resistance determinant but is embedded within a
complex, multi-layered system of mobile genetic elements located on the bacterial
chromosome.[1] This hierarchical structure facilitates its stability, expression, and potential for
horizontal gene transfer.

The primary genetic vehicle is a large Integrative and Conjugative Element (ICE), which is
integrated into a specific site in the P. aeruginosa chromosome.[2][3][5] Within this ICE lies a
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Tn21-like transposon, which in turn carries a smaller module containing the blaFIM-1 gene,
captured by an ISCR19-like element.[3][6] This nested arrangement highlights multiple
historical mobilization events that have culminated in the current genetic context.
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Diagram 1: Hierarchical organization of the blag,.; genetic locus.

The Role of Mobile Genetic Elements in Mobilization

The dissemination of blaFIM-1 is facilitated by a cascade of mobile genetic elements, each
playing a distinct role in the capture and transfer of the gene.

e ISCR19 and Gene Capture: The immediate upstream region of blaFIM-1 contains an
ISCR19-like element.[1][3] ISCR (Insertion Sequence Common Region) elements are pivotal
in capturing and mobilizing adjacent DNA sequences. They transpose via a mechanism
called rolling-circle replication, initiated at an origin of replication (orilS).[1] It is highly
probable that an ISCR19 element was responsible for the initial "capture" of the blaFIM-1
gene from an unknown source, forming a translocatable unit known as the FIM-ISCR19
module.[3][6]

e Tn2l-like Transposon: This FIM-ISCR19 module is integrated within a larger, 34,095-bp
Tn21-like transposon, designated Tn7703.1 in the index strain.[3][6] Transposons are
capable of moving between different DNA molecules (e.g., from chromosome to plasmid),
providing another layer of mobility.

« Integrative and Conjugative Element (ICE): The entire Tn7703.1 transposon is a passenger
within a 105,600-bp ICE, named ICE7705.1.[3][6] ICEs are hybrid elements that combine the
characteristics of bacteriophages (integration and excision from the chromosome) and
conjugative plasmids (horizontal transfer to a recipient cell). The ICE integrates specifically at
the 3'-end of the tRNAGIy gene.[2][3] This element is the ultimate vehicle for the inter-cellular
transfer of blaFIM-1 and a suite of other resistance genes.[3][6]

FIM-ISCR19 Module

Element (ICE)
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Diagram 2: Proposed pathway for the capture and mobilization of blag.1.

Quantitative Data Summary

The genetic elements harboring blaFIM-1 have been characterized through detailed genomic

analysis. The table below summarizes key quantitative data from the index strain (FI-14/157)

and a subsequently isolated strain (FI-17645).

Feature

Strain FI-14/157
(2007)

Strain FI-17645
(2020)

Citation(s)

Host Organism

Pseudomonas

aeruginosa ST235

Pseudomonas

aeruginosa ST235

[1]3]

Gene Location

Chromosome

Chromosome

[1]

Integration Site

3'-end of tRNA-Gly

3'-end of tRNA-Gly

[21(31[4]

(CCC) gene (CCC) gene
ICE Name ICE7705.1 ICE7705.2 [3]
) Closely related to
ICE Size 105,600 bp [6]

ICE7705.1

Transposon Name

Tn7703.1 (Tn21-like)

Tn7703.2 (Tn21-like)

[3]

Transposon Size

34,095 bp

Very similar to
Tn7703.1

[6]

Capture Module

FIM-ISCR19 module

FIM-ISCR19 module

[3]4]

Module Size

10,694 bp

10,694 bp

[4]

Primary Capture

Element

ISCR19-like element

ISCR19-like element

[1](3]

Experimental Protocols

The characterization of blaFIM-1 and its genetic context has involved a combination of classic

molecular biology techniques and modern genomic approaches.
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Protocol: Initial Identification and Cloning of blaFIM-1

This protocol outlines the methodology used in the original discovery of the gene.[1]
e Genomic Library Construction:
o Extract high-quality genomic DNA from P. aeruginosa strain FI-14/157.

o Perform a partial digest of the genomic DNA using the restriction enzyme Sau3Al to
generate random fragments of various sizes.

o Ligate the DNA fragments into the BamHI site of a plasmid vector, such as pBC-SK, which
carries a chloramphenicol resistance marker.

o Transform the ligation mixture into a competent E. coli host strain (e.g., DH5q).
e Screening for MBL Activity:

o Plate the transformed E. coli cells on agar medium containing chloramphenicol (to select
for cells that received the plasmid) and a carbapenem antibiotic like imipenem (e.g., 5

pg/ml).

o Only clones that have received a plasmid containing a functional MBL gene (blaFIM-1) will
be able to grow in the presence of imipenem.

o Isolate colonies from the selective plates.
e Sequence Analysis:
o Extract the recombinant plasmid (e.g., pSPo1) from a positive clone.

o Sequence the inserted DNA fragment using a primer walking strategy, where new primers
are designed based on the sequence obtained from the previous step.

o Assemble the sequences and use bioinformatics tools (e.g., BLAST) to identify open
reading frames (ORFs) and annotate genes, confirming the presence of a novel MBL
gene.
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Protocol: Whole-Genome Sequencing and Bioinformatic
Analysis

To elucidate the full genetic context, including the large ICE, whole-genome sequencing (WGS)
IS required.

o DNA Extraction and Sequencing: Extract high-molecular-weight genomic DNA from the
bacterial isolate. Prepare a sequencing library and sequence using both short-read (e.g.,
lllumina) and long-read (e.g., Oxford Nanopore or PacBio) technologies to facilitate the
assembly of complex, repetitive regions like mobile elements.

o Hybrid Assembly: Combine the short- and long-read data using a hybrid assembler to
generate a complete, circular chromosome sequence.

» Annotation and Analysis: Annotate the genome to identify genes, insertion sequences,
transposons, and other features. Use specialized bioinformatics tools to identify and
characterize ICEs and their integration sites (att sites). Comparative genomics can then be
used to compare the element's structure with those in other sequenced bacterial genomes.

Protocol: Assessing Gene Mobilization via Conjugation

This protocol describes a standard method to experimentally test the transfer of the ICE
carrying blaFIM-1. Notably, initial attempts to transfer blaFIM-1 from the original P. aeruginosa
isolate were unsuccessful, indicating that transfer may be rare or require specific inducing
conditions.[1]

o Strain Preparation: Select a donor strain (P. aeruginosa carrying blaFIM-1) and a suitable
recipient strain (e.g., a sodium azide-resistant P. aeruginosa or E. coli strain that lacks the
gene). Grow both strains to mid-log phase in liquid broth.

¢ Mating: Mix the donor and recipient cultures in a 1:1 or 1:10 ratio. Pellet the mixture by
centrifugation, resuspend in a small volume, and spot onto a solid agar plate. Incubate for 4-
24 hours to allow conjugation to occur.

o Selection of Transconjugants: Resuspend the mating spot in saline. Plate serial dilutions
onto selective agar. The medium must contain an antibiotic to kill the donor cells (counter-
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selection, e.g., sodium azide) and an antibiotic to select for recipients that have received the
resistance gene (selection, e.g., a carbapenem).

» Confirmation: Subculture colonies that grow on the selective plates. Confirm their identity as
true transconjugants by verifying they are the recipient strain (e.g., via species-specific PCR)
and that they now contain the blaFIM-1 gene (via PCR).
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Diagram 3: Experimental workflow for a bacterial conjugation assay.
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Conclusion

The blaFIM-1 gene exemplifies the complex and layered nature of antibiotic resistance
dissemination. Its capture and mobilization are orchestrated by a hierarchy of genetic
elements, from the small ISCR19 element responsible for its initial capture to the massive
Integrative and Conjugative Element that facilitates its transfer between bacteria. While its
chromosomal location within an ICE provides a stable platform for persistence, it also endows it
with the potential for horizontal gene transfer. The fact that early conjugation experiments were
unsuccessful suggests that its transfer may be tightly regulated or infrequent.[1] Continued
genomic surveillance and functional studies are essential to monitor the spread of this clinically
important resistance gene and to understand the triggers that may promote its mobilization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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